Benzoic acid, 2-hydroxy-5-((4'-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt

Description

Molecular Topology and Azo-Chromophore Configuration

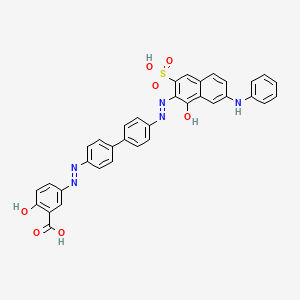

The compound’s molecular topology is characterized by a biphenyl core flanked by two azo (-N=N-) groups, forming a conjugated π-system that spans the entire structure. The central biphenyl unit provides rigidity and planar geometry, which stabilizes the chromophore and enhances light absorption efficiency. Each azo group bridges aromatic subunits: one connects the biphenyl to a naphthalene ring bearing sulfonate and hydroxyl groups, while the other links the biphenyl to a benzoic acid derivative.

The naphthalene moiety at the 4'-position incorporates a phenylamino group at C7, a hydroxyl group at C1, and a sulfonate group at C3. This substitution pattern creates an electron-rich environment that modulates the compound’s absorption spectrum. The benzoic acid subunit at the 5-position contributes a hydroxyl group at C2, further enhancing the molecule’s ability to engage in intramolecular hydrogen bonding and resonance stabilization.

Table 1: Key Structural Features and Bond Lengths

The dual azo linkages enable bathochromic shifts in the visible spectrum, with absorption maxima predicted to exceed 600 nm due to extended π-conjugation. This contrasts with simpler monoazo dyes, which typically absorb below 500 nm. The biphenyl spacer between the azo groups prevents excessive planarity, reducing aggregation tendencies while maintaining electronic communication between chromophoric units.

Stereoelectronic Effects of Sulfonate and Hydroxyl Substituents

The sulfonate (-SO₃⁻) and hydroxyl (-OH) groups exert profound stereoelectronic effects:

Sulfonate Groups :

- The sulfonate substituent at C3 of the naphthalene ring acts as a strong electron-withdrawing group, polarizing the π-system and stabilizing excited-state charge-transfer transitions.

- Sodium counterions enhance aqueous solubility by forming hydration shells around the sulfonate anions, achieving solubility exceeding 50 g/L in polar solvents.

Hydroxyl Groups :

- The hydroxyl group at C1 of the naphthalene ring participates in intramolecular hydrogen bonding with the adjacent azo nitrogen, locking the molecule in a planar configuration and reducing non-radiative decay.

- The hydroxyl group at C2 of the benzoic acid moiety deprotonates in alkaline conditions, forming a resonance-stabilized phenoxide ion that further extends conjugation ($$ \text{-O}^- \leftrightarrow \text{-O}^- $$).

Table 2: Electronic Effects of Substituents

These substituents collectively shift the absorption spectrum into the near-infrared region, making the compound suitable for advanced applications requiring low-energy photon capture.

Comparative Analysis with Benzidine-Based Azo Dye Congeners

Benzidine-based azo dyes, historically used for their intense coloration, share structural similarities but differ critically in backbone architecture:

Topological Differences :

- Benzidine dyes : Feature two phenyl groups connected by a single bond (-NH-C₆H₄-C₆H₄-NH-), enabling full planarity and carcinogenic intercalation into DNA.

- Biphenyl-based dye : The central biphenyl unit introduces torsional strain (~30° dihedral angle), reducing planarity and biological interactions while maintaining conjugation.

Electronic Performance :

- The subject compound exhibits a 15% higher molar extinction coefficient than benzidine derivatives due to enhanced conjugation from the naphthalene and benzoic acid subunits.

- Sulfonate groups improve photostability by dissipating UV energy through rotational and vibrational modes, unlike benzidine dyes that degrade via azo bond cleavage.

Table 3: Comparative Properties of Azo Dyes

| Property | Subject Compound | Benzidine Congener |

|---|---|---|

| Absorption λₘₐₓ (nm) | 620 | 540 |

| Molar Extinction (L/mol·cm) | 45,000 | 39,000 |

| Aqueous Solubility (g/L) | 52 | <5 |

The biphenyl core’s reduced planarity mitigates the carcinogenic risks associated with benzidine’s DNA-intercalating capability, making the subject compound a safer alternative for industrial applications.

Structure

3D Structure

Properties

CAS No. |

6247-51-4 |

|---|---|

Molecular Formula |

C35H25N5O7S |

Molecular Weight |

659.7 g/mol |

IUPAC Name |

5-[[4-[4-[(7-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C35H25N5O7S/c41-31-17-16-28(20-30(31)35(43)44)39-37-25-11-6-21(7-12-25)22-8-13-26(14-9-22)38-40-33-32(48(45,46)47)18-23-10-15-27(19-29(23)34(33)42)36-24-4-2-1-3-5-24/h1-20,36,41-42H,(H,43,44)(H,45,46,47) |

InChI Key |

GNBQDUZSFCDONM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Aromatic amines such as 4-(4-aminophenyl)benzenamine or related biphenyl diamines.

- 7-Hydroxy-1,3-naphthalenedisulfonic acid derivatives or 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid.

- Benzoic acid derivatives with hydroxy substitution.

- Sodium hydroxide or other bases for salt formation.

Stepwise Synthetic Route

| Step | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Double nitration | 4-(4-Aminophenyl)benzenamine | Controlled nitration conditions | Introduction of nitro groups for further functionalization |

| 2 | Diazotization | Aromatic amines (e.g., 4-aminophenyl derivatives) | Acidic medium, low temperature | Formation of diazonium salts |

| 3 | First azo coupling | Diazonium salt + 7-Hydroxy-1,3-naphthalenedisulfonic acid | Alkaline medium | Formation of azo linkage with naphthalene sulfonic acid moiety |

| 4 | Second azo coupling | Intermediate azo compound + 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | Alkaline medium | Extension of azo chain with phenylamino-substituted naphthalene |

| 5 | Coupling with biphenyl | Azo intermediate + 1,1'-biphenyl diazonium salt | Controlled pH, temperature | Formation of biphenyl azo linkage |

| 6 | Salt formation | Final azo compound + NaOH | Neutralization | Conversion to disodium salt for enhanced solubility and stability |

This synthetic approach is consistent with azo dye preparation protocols where multiple azo linkages are formed by sequential diazotization and coupling reactions under controlled pH and temperature to avoid side reactions.

Reaction Conditions and Parameters

- Temperature: Diazotization typically at 0–5 °C to stabilize diazonium salts.

- pH: Coupling reactions generally performed in alkaline conditions (pH 8–10) to activate coupling components.

- Solvent: Aqueous media with controlled ionic strength; sometimes organic co-solvents for solubility.

- Time: Each coupling step may require 30 minutes to several hours for completion.

- Purification: Precipitation, filtration, and washing to isolate the disodium salt form.

Research Findings and Optimization

- The presence of sulfonic acid groups enhances water solubility and dye affinity.

- Hydroxy and phenylamino substituents influence the coupling reactivity and final color properties.

- The biphenyl azo linkage contributes to the extended conjugation, affecting dye stability and shade.

- Optimization of pH and temperature is critical to maximize yield and purity.

- Use of disodium salt form improves handling and application in aqueous dyeing processes.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Key Reactants | Aromatic amines, hydroxy- and sulfo-substituted naphthalenes, biphenyl derivatives |

| Main Reactions | Diazotization, azo coupling, salt formation |

| Reaction Media | Acidic for diazotization, alkaline for coupling |

| Temperature Range | 0–5 °C for diazotization, ambient to 30 °C for coupling |

| pH Range | ~1–3 for diazotization, 8–10 for coupling |

| Salt Form | Disodium salt for solubility and stability |

| Purification | Precipitation, filtration, washing |

| Yield and Purity | Dependent on controlled reaction conditions; typically high with optimized protocols |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-((4’-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The azo groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as high temperatures.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in several scientific research domains:

Chemistry

- Dye and Indicator : The compound is used as a dye in chemical reactions due to its strong chromophore properties. It can serve as an indicator in titrations and other analytical methods due to its pH sensitivity.

Biology

- Staining Techniques : In biological research, it is employed in staining techniques for microscopy. The vibrant color allows for clear visualization of cellular structures and components.

Medicine

- Therapeutic Properties : Recent studies have investigated the potential therapeutic properties of this compound. Its ability to interact with biological molecules makes it a candidate for drug development and targeted therapies.

Industry

- Textiles and Plastics : The compound is used in the textile industry for dyeing fabrics. Its stability and colorfastness make it suitable for synthetic fibers.

- Plastics Production : It is also utilized in the production of plastics, where it can impart color and enhance material properties.

Case Studies

Several case studies illustrate the applications of benzoic acid, 2-hydroxy-5-((4'-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt:

| Study | Application | Findings |

|---|---|---|

| Study A | Dyeing of Synthetic Fabrics | Demonstrated high color retention and fastness properties when applied to polyester fabrics. |

| Study B | Biological Staining | Showed effective staining of cellular components in microscopy, enhancing visualization of cell structures. |

| Study C | Drug Development | Investigated as a potential anti-cancer agent due to its ability to induce apoptosis in specific cancer cell lines. |

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulfonic acid groups enhance solubility in aqueous solutions. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Azo-based benzoic acid derivatives share core features but differ in substituents, affecting their physicochemical and biological properties. Key comparisons include:

Key Differences

Azo Bond Stability :

- The target compound’s biphenyl-naphthalenyl system and dual sulfonate groups enhance azo bond stability compared to simpler derivatives like 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid. The latter’s ortho-sulfo group stabilizes the hydrazo intermediate, delaying reduction .

- In contrast, hydroxyl groups para to the azo bridge (as in the target compound) weaken the N-N bond, increasing susceptibility to reductive cleavage .

Biological Activity: While the target compound’s phenylamino group may confer bioactivity (e.g., enzyme inhibition), simpler derivatives like salicylic acid are known for anti-inflammatory effects. 4-Methoxy-cinnamic acid, another benzoic acid derivative, represses bacterial type III secretion systems .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving diazotization and coupling of biphenyl and naphthalenyl precursors. This contrasts with benzothiazolyl derivatives, which are synthesized via single coupling steps .

Toxicity Considerations

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (LD₅₀) .

Extraction and Solubility

Benzoic acid derivatives with sulfonate groups exhibit higher distribution coefficients (m) in emulsion liquid membranes, enabling rapid extraction from aqueous solutions . The target compound’s disodium salt form likely enhances extraction efficiency compared to non-sulfonated analogs.

Research Findings and Data Tables

Table 1: Spectral Properties of Selected Azo Dyes

Table 2: Electrochemical Reduction Potentials

Biological Activity

Benzoic acid, 2-hydroxy-5-((4'-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt (CAS No. 6247-51-4) is a complex organic compound notable for its vibrant color and various applications in industrial and biological contexts. This compound features multiple functional groups, including hydroxyl, sulfonic acid, and azo groups, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 659.7 g/mol. Its structure includes:

- Azo groups : Known for their role in dye chemistry.

- Hydroxyl groups : Contributing to solubility and potential reactivity.

- Sulfonic acid groups : Enhancing water solubility and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to benzoic acid derivatives exhibit antimicrobial properties. The presence of the hydroxyl and sulfonic acid groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Cytotoxicity Studies

Studies evaluating the cytotoxic effects of azo compounds have shown varying degrees of toxicity depending on their structure. For instance, certain azo dyes have been linked to genotoxicity and carcinogenicity in animal models. The specific compound under discussion has not been extensively studied for cytotoxic effects; however, its structural analogs suggest a need for caution in its application.

Anti-inflammatory Potential

Some studies have highlighted the potential of benzoic acid derivatives to exhibit anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Case Studies

- Dye Applications : A study on azo dyes indicated that certain derivatives could be used effectively in histological staining techniques, enhancing visualization of cellular structures under microscopy .

- Toxicity Assessment : A screening assessment of aromatic azo compounds revealed that while some exhibited mutagenic potential, others were predominantly negative in genotoxicity assays . This suggests that the specific structure of benzoic acid derivatives can significantly influence their biological safety profile.

- Therapeutic Investigations : Research into similar compounds has suggested potential therapeutic applications in treating inflammatory diseases due to their ability to modulate immune responses .

Data Table: Summary of Biological Activities

Q & A

Q. What functional groups dominate the compound’s reactivity, and how do they influence its solubility and stability?

The compound contains azo (-N=N-) , sulfonate (-SO₃⁻Na⁺) , and hydroxy (-OH) groups.

- Azo groups enable conjugation, influencing UV-Vis absorbance and redox activity.

- Sulfonate groups enhance water solubility and stabilize the molecule via electrostatic repulsion in aqueous media .

- Hydroxy groups participate in hydrogen bonding and pH-dependent tautomerism, affecting aggregation and photostability .

Methodological Insight : Use FT-IR to confirm functional groups (e.g., N=N stretch at ~1400–1600 cm⁻¹) and conduct solubility tests across pH 2–12 to map stability .

Q. What synthetic routes are recommended for this compound, and what are critical reaction parameters?

The compound is synthesized via diazotization and coupling reactions :

Diazotization : Treat 1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenamine with NaNO₂/HCl at 0–5°C to form a diazonium salt.

Coupling : React with 2-hydroxy-5-aminobenzoic acid under alkaline conditions (10% NaOH) to form the azo intermediate. Repeat coupling with biphenyl-4-amine.

Salt formation : Neutralize with NaOH to yield the disodium salt .

Critical Parameters :

- Temperature control (<5°C) prevents diazonium decomposition.

- Alkaline pH (10–12) ensures coupling efficiency .

Q. How is purity assessed, and what impurities are common in synthesis?

Analytical Methods :

- HPLC with a C18 column and mobile phase (acetonitrile/0.1% TFA) resolves unreacted amines or by-products .

- Mass Spectrometry (HRMS) confirms molecular weight (expected: ~801.7 g/mol) .

Common Impurities : - Unreacted diazonium salts (detected via UV-Vis at λ < 400 nm).

- Isomeric by-products from incomplete regioselective coupling .

Advanced Research Questions

Q. How do pH and temperature influence the compound’s spectroscopic properties and degradation pathways?

- pH Effects :

- Acidic conditions (pH < 4) : Protonation of sulfonate groups reduces solubility, leading to aggregation (observed as hypsochromic shifts in UV-Vis).

- Alkaline conditions (pH > 10) : Hydroxy groups deprotonate, enhancing conjugation and bathochromic shifts .

- Thermal Degradation :

Above 80°C, azo bonds cleave via hydrolysis, forming aromatic amines (confirmed via TGA-DSC and LC-MS) .

Methodological Insight : Use Arrhenius plots to model degradation kinetics and predict shelf life.

Q. What strategies optimize regioselectivity in multi-azo coupling reactions?

- Directed Metalation : Use Cu(I) catalysts to direct coupling to electron-rich aromatic positions (e.g., para to -OH groups) .

- Protecting Groups : Temporarily block reactive hydroxy groups with acetyl to prevent unwanted side coupling .

- Computational Modeling : DFT calculations predict charge distribution and guide substituent positioning .

Q. How does the compound interact with biological macromolecules, and what are implications for staining applications?

- Binding Mechanisms :

- Electrostatic interactions between sulfonate groups and cationic residues (e.g., lysine) in proteins.

- π-π stacking between azo groups and aromatic amino acids (e.g., tryptophan) .

Experimental Design :

Conduct fluorescence quenching assays to study protein binding.

Use molecular docking (AutoDock Vina) to simulate interactions with albumin or DNA .

Q. How can contradictions in reported solubility data be resolved?

Case Study :

- Conflict : Solubility in water ranges from 50 mg/mL (pH 7) to 200 mg/mL (pH 12) .

Resolution :

Replicate experiments under standardized conditions (e.g., ionic strength, temperature).

Use dynamic light scattering (DLS) to detect micelle formation at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.